![molecular formula C18H25N5O2S B2739305 N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide CAS No. 689266-21-5](/img/no-structure.png)

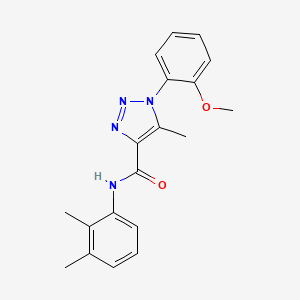

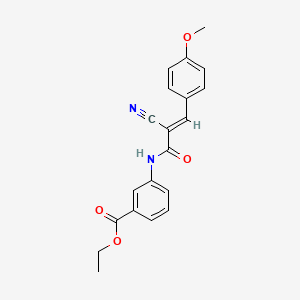

N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide” is a complex organic compound. It contains a quinazolinone moiety, which is a type of heterocyclic compound. Quinazolinones have broad applications in the biological, pharmaceutical, and material fields .

Chemical Reactions Analysis

Quinazolinones can undergo various chemical reactions, including amination, annulation, and other transformations . The specific reactions that “N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide” can undergo would depend on the specific conditions and reagents used.Scientific Research Applications

Antimalarial and Antiviral Properties

- Some sulfonamide derivatives, including quinazoline and sulfanilamide structures similar to N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide, have shown promise in antimalarial and antiviral research. These compounds have demonstrated significant activity against malaria parasites and SARS-CoV-2, the virus responsible for COVID-19. Their reactivity and molecular docking studies suggest potential for therapeutic applications (Fahim & Ismael, 2021).

Antimicrobial and Antifungal Activities

- Novel sulfonamide derivatives, including those with quinazolinone structures, have been synthesized and tested for antimicrobial and antifungal properties. These compounds exhibited varying degrees of effectiveness against bacterial and fungal strains, demonstrating the chemical versatility and potential of such molecules in developing new antibiotics and antifungal agents (Patel et al., 2010).

Anti-inflammatory Properties

- Quinazoline sulfonamides have been explored for their H4 receptor inverse agonist properties, showing potential in treating inflammation. By optimizing the sulfonamide substituents, researchers have developed compounds with excellent affinity for the H4 receptor, demonstrating anti-inflammatory activity in animal models of acute inflammation (Smits et al., 2010).

Anticancer Research

- Compounds with quinazolinone structures have been investigated for their potential as anticancer agents. By synthesizing derivatives and evaluating their cytotoxic effects against cancer cell lines, researchers have identified several compounds with significant activity, suggesting the role of such molecules in cancer research and therapy development (Hassanzadeh et al., 2019).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide involves the reaction of 2-mercaptoquinazoline with 2-bromoacetylacetamide followed by reaction with 6-bromo-1-hexanamine. The resulting intermediate is then reacted with sodium hydrosulfide to form the final product.", "Starting Materials": [ "2-mercaptoquinazoline", "2-bromoacetylacetamide", "6-bromo-1-hexanamine", "Sodium hydrosulfide" ], "Reaction": [ "Step 1: Reaction of 2-mercaptoquinazoline with 2-bromoacetylacetamide in the presence of a base such as potassium carbonate to form N-(2-acetamidoethyl)-2-mercaptoquinazoline.", "Step 2: Reaction of N-(2-acetamidoethyl)-2-mercaptoquinazoline with 6-bromo-1-hexanamine in the presence of a base such as potassium carbonate to form N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide intermediate.", "Step 3: Reaction of N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide intermediate with sodium hydrosulfide in the presence of a base such as potassium carbonate to form the final product N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide." ] } | |

CAS RN |

689266-21-5 |

Product Name |

N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide |

Molecular Formula |

C18H25N5O2S |

Molecular Weight |

375.49 |

IUPAC Name |

N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide |

InChI |

InChI=1S/C18H25N5O2S/c1-13(24)19-11-12-20-16(25)9-3-2-6-10-21-17-14-7-4-5-8-15(14)22-18(26)23-17/h4-5,7-8H,2-3,6,9-12H2,1H3,(H,19,24)(H,20,25)(H2,21,22,23,26) |

InChI Key |

CTIOGVQKIHWTSA-UHFFFAOYSA-N |

SMILES |

CC(=O)NCCNC(=O)CCCCCNC1=NC(=S)NC2=CC=CC=C21 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-phenethyl-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2739222.png)

![(Z)-methyl 2-(6-((2-methoxybenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2739223.png)

![4-[(4-chlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2739232.png)

![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2739234.png)

![3'-(4-Fluorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2739238.png)

![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2739241.png)